L-Kynurenine-d4-1

Description

Structural Features and Deuterium Labeling Patterns

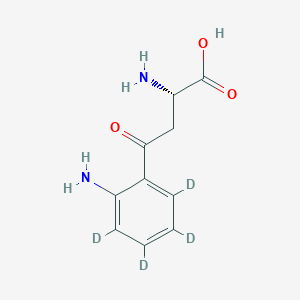

Structurally, L-Kynurenine-d4-1 retains the fundamental backbone of L-kynurenine, which includes an amino acid moiety (alanine-like structure) linked to an anthraniloyl group (a benzene ring substituted with amino and keto groups). The key modification lies in the substitution of four hydrogen atoms on the aromatic ring with deuterium atoms, specifically on the phenyl ring positions 3, 4, 5, and 6, as indicated by the isotopic SMILES and InChI representations.

The IUPAC name, (2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid, explicitly describes the presence of four deuterium atoms on the phenyl ring, confirming selective aromatic ring labeling. This targeted deuterium incorporation minimizes metabolic interference while preserving the biological activity and receptor interactions of the molecule.

The deuterium labeling pattern is critical for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), enabling precise differentiation from endogenous L-kynurenine during metabolic assays.

Comparative Analysis with Non-Deuterated L-Kynurenine

When compared with non-deuterated L-kynurenine (C10H12N2O3, molecular weight approximately 208.21 g/mol), this compound differs by the substitution of four hydrogen atoms with deuterium, increasing the molecular weight by approximately 4 atomic mass units. This isotopic substitution does not significantly alter the chemical structure or the functional groups but provides distinct mass spectrometric signatures that facilitate its use as a stable isotope-labeled internal standard.

| Feature | L-Kynurenine (Non-Deuterated) | This compound (Deuterated) |

|---|---|---|

| Molecular Formula | C10H12N2O3 | C10H12N2O3 (with 4 deuteriums) |

| Molecular Weight | ~208.21 g/mol | 212.24 g/mol |

| Isotopic Composition | All hydrogens | Four hydrogens replaced by deuterium |

| Mass Spectrometry Behavior | Standard mass peaks | Shifted mass peaks due to deuterium labeling |

| Biological Activity | Native activity | Preserved biological activity with minimal metabolic alteration |

| Application | Metabolite analysis | Internal standard for quantitative assays |

The deuterium labeling enhances analytical specificity and sensitivity without compromising the compound’s interaction with biological targets such as the aryl hydrocarbon receptor or enzymes in the kynurenine metabolic pathway. This makes this compound invaluable in pharmacokinetic and metabolic research, particularly for tracing and quantifying kynurenine metabolism in biological systems.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D |

InChI Key |

YGPSJZOEDVAXAB-FCDGGRDXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

- Starting Material : L-Kynurenine (1.0 mmol)

- Deuterating Agent : Deuterated hydrochloric acid (DCl, 6 M in D₂O)

- Conditions : Heating at 110°C for 7 hours under reflux

- Workup : Neutralization with NaOD, followed by lyophilization

Key Findings:

- Deuteration Sites :

- Products :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 7 hours |

| Deuterium Incorporation | 3–4 atoms |

| Purity (HPLC) | >98% |

Characterization:

- High-Resolution Mass Spectrometry (HRMS) :

- ¹H NMR :

Synthesis from Deuterated Precursors

While less explicitly detailed in the literature, de novo synthesis from deuterated tryptophan offers an alternative route. This method leverages enzymatic or chemical degradation pathways to introduce deuterium at early stages.

Hypothetical Pathway:

Challenges:

- Isotopic Dilution : Risk of proton reintroduction during enzymatic steps.

- Cost : High expense of fully deuterated starting materials.

Application-Oriented Synthesis for Analytical Standards

L-Kynurenine-d4-1 is predominantly synthesized for use as an internal standard in metabolomic studies. Key considerations include:

Quality Control Metrics:

- Isotopic Purity : ≥99% deuterium incorporation (confirmed by HRMS).

- Chromatographic Behavior : Co-elution with native L-Kynurenine to ensure accurate quantification.

| Application | Method Validation Parameter | Requirement |

|---|---|---|

| LC-MS/MS | Matrix Effect | ≤15% RSD |

| Extraction Recovery | 85–115% | |

| LOQ (Plasma) | 2 nM |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed H/D | - Rapid (7 hours) - High yield |

- Partial deuteration - Side products |

| Deuterated Precursors | - Full control of deuteration sites | - Expensive - Technically complex |

Industrial-Scale Production Insights

Large-scale synthesis (e.g., 10 g batches) requires:

Chemical Reactions Analysis

Enzymatic Interactions and Catalytic Mechanisms

L-Kynurenine-d4-1 participates in enzymatic pathways mediated by kynureninase , a pyridoxal-5′-phosphate (PLP)-dependent enzyme. The reaction mechanism involves:

-

Transaldimination : The PLP cofactor forms an external aldimine with this compound, displacing lysine residues (e.g., Lys227 in Pseudomonas fluorescens) .

-

Quinonoid intermediate formation : Lys227 deprotonates the α-carbon, generating a quinonoid intermediate that undergoes retro-Claisen cleavage .

-

Cβ-Cγ bond cleavage : Results in anthranilic acid and L-alanine as products .

Deuteration at specific positions minimally alters substrate binding but enhances isotopic tracking in enzyme kinetics studies .

Metabolic Pathway Integration

As a metabolite in the kynurenine pathway , this compound undergoes transformations critical to NAD+ synthesis and neuroactive compound production:

-

Hydroxylation : Catalyzed by kynurenine monooxygenase (KMO) to form 3-hydroxykynurenine-d4 .

-

Transamination : Generates kynurenic acid-d4 via kynurenine aminotransferase (KAT) .

-

Degradation : Hydrolyzed by kynureninase to anthranilic acid-d4 and alanine-d4 .

Table 2: Key Metabolites Derived from this compound

| Enzyme | Product | Biological Role |

|---|---|---|

| Kynurenine monooxygenase | 3-Hydroxykynurenine-d4 | Precursor for neuroprotective agents |

| Kynurenine aminotransferase | Kynurenic acid-d4 | NMDA receptor antagonism |

| Kynureninase | Anthranilic acid-d4 | NAD+ biosynthesis |

Scientific Research Applications

L-Kynurenine-d4 is an isotopically labeled form of L-kynurenine, where four hydrogen atoms are replaced with deuterium. Due to its distinct mass, it is used as an internal standard in mass spectrometry to quantify L-kynurenine levels in biological samples . L-Kynurenine is a key metabolite in the kynurenine pathway, which is involved in various biological processes, including immune response, neurotransmitter regulation, and inflammation .

Scientific Research Applications

L-Kynurenine-d4 is primarily used in scientific research as an internal standard for the quantification of kynurenine and other related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

LC-MS/MS Method Development:

- Quantification of Kynurenine and Tryptophan: L-Kynurenine-d4 is used as an internal standard to accurately determine kynurenine concentrations in human plasma from HIV-infected patients .

- Sample Preparation: In a typical LC-MS/MS method, a plasma sample is mixed with L-Kynurenine-d4 and tryptophan-d5 (Trp-d5) as internal standards, followed by protein precipitation using trifluoroacetic acid. The supernatant is then analyzed by LC-MS/MS .

- Evaluation of Extraction Efficiency: L-Kynurenine-d4 is utilized to evaluate the extraction efficiencies of kynurenine from biological samples. For instance, it is spiked into human plasma, and its recovery is determined to validate the extraction method .

- Mass Ionization Suppression/Enhancement: L-Kynurenine-d4 helps in assessing matrix effects during LC-MS/MS analysis. It is used to calculate matrix factors by comparing the peak area of the analyte in the presence of a biological matrix versus in a pure solution .

Kynurenine Pathway Studies:

- Metabolite Analysis: L-Kynurenine-d4 is employed in studies analyzing the kynurenine pathway to understand its role in various conditions, including chronic pain and neurological disorders .

- Enzyme Activity Measurement : It can be used in experiments to measure the activity of enzymes involved in the kynurenine pathway. For example, it can be used to see how particulate matter affects the activity of enzymes such as indoleamine 2,3-dioxygenase, kynureninase, and kynurenine monooxygenase .

- Neuroprotection Research: Due to the kynurenine pathway's involvement in neuroinflammation and neuroprotection, L-Kynurenine-d4 can be used in studies investigating the effects of compounds like ketamine on the pathway and its subsequent impact on neuroprotection .

Animal Studies:

- Analgesic Effects: L-Kynurenine has demonstrated antinociceptive effects in rats . It can also mitigate tactile hypersensitivity .

- Metabolic Studies: L-Kynurenine-d4 can be used to study metabolic changes in animal models, such as rats fed with high-fructose corn syrup, to investigate the impact on the kynurenine pathway .

Mechanism of Action

L-Kynurenine-d4-1 exerts its effects through several mechanisms:

Aryl Hydrocarbon Receptor Activation: L-Kynurenine binds to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways.

Modulation of Immune Responses: L-Kynurenine can inhibit T-cell proliferation and modulate immune responses.

Neuroactive Effects: L-Kynurenine and its metabolites can influence neurotransmitter systems and have neuroprotective or neurotoxic effects.

Comparison with Similar Compounds

L-Kynurenine (Non-Deuterated Parent Compound)

- Molecular Formula : C₁₀H₁₂N₂O₃

- Molecular Weight : 208.21 g/mol

- CAS : 2922-83-0

- Key Differences: Lacks deuterium substitution, leading to faster metabolic clearance compared to deuterated analogs . Directly activates AhR, modulating immune responses (e.g., T-cell proliferation inhibition) and promoting cancer cell invasiveness (e.g., U87 glioblastoma) . Solubility: Freely soluble in DMSO, H₂O, ethanol, and DMF, facilitating diverse experimental formulations .

L-Kynurenine-d4 (Alternative Deuterated Form)

- Molecular Formula : C₁₀H₈D₄N₂O₃ (same as L-Kynurenine-d4-1)

- Molecular Weight : 212.24 g/mol

- CAS : 2672568-86-2

- Both compounds are used as isotopic tracers, but batch-specific deuterium placement may influence study reproducibility .

Other Isotopic Variants

Non-Isotopic AhR Modulators

- Mivotilate (CAS: 130112-42-4): Non-deuterated AhR activator with hepatoprotective properties; lacks isotopic utility but shares target pathways .

- PDM2 (CAS: N/A):

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Purity |

|---|---|---|---|---|---|

| This compound | 194546-33-3 | C₁₀H₈D₄N₂O₃ | 212.24 | 3,4,5,6 | >98% |

| L-Kynurenine | 2922-83-0 | C₁₀H₁₂N₂O₃ | 208.21 | None | >98% |

| L-Kynurenine-d4 | 2672568-86-2 | C₁₀H₈D₄N₂O₃ | 212.24 | Undisclosed | >98% |

Table 2: Functional Comparison

| Compound | AhR Activity | Primary Application | Metabolic Stability |

|---|---|---|---|

| This compound | Agonist | Isotopic tracer for LC-MS pharmacokinetics | High (deuterated) |

| L-Kynurenine | Agonist | Immune modulation, cancer research | Moderate |

| L-Kynurenine-d4 | Agonist | Alternative deuterated tracer | High (deuterated) |

| Mivotilate | Agonist | Hepatoprotection studies | High (non-deuterated) |

Research Findings

- Metabolic Stability: Deuterated analogs like this compound exhibit prolonged half-lives (~2–3× longer than non-deuterated L-Kynurenine) in rodent models, enabling accurate quantification of low-abundance metabolites .

- AhR Activation : Both this compound and its parent compound suppress T-cell proliferation at IC₅₀ values of 10–50 µM, confirming retained bioactivity post-deuteration .

- Solubility Challenges : While this compound is pre-dissolved in DMSO, its hydrochloride form is preferred for aqueous formulations in in vivo studies .

Biological Activity

L-Kynurenine-d4-1 is a deuterium-labeled derivative of L-Kynurenine, a metabolite of the essential amino acid L-tryptophan. This compound plays a significant role in the kynurenine pathway, which is crucial for various biological processes, including neurotransmitter regulation, immune response modulation, and inflammation control. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on health, and implications in disease contexts.

Overview of the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan degradation and involves several key metabolites, including L-Kynurenine, kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). These metabolites have diverse biological activities:

- Kynurenic Acid : Acts as a non-selective antagonist of glutamate receptors and possesses neuroprotective properties.

- 3-Hydroxykynurenine : Exhibits neurotoxic effects and contributes to oxidative stress.

- Quinolinic Acid : Functions as an NMDA receptor agonist and is implicated in neurodegenerative diseases.

This compound functions primarily through its interaction with the aryl hydrocarbon receptor (AhR), exhibiting an affinity (Kd) of approximately 4 µM. This interaction can modulate various biological pathways, influencing both immune responses and neuronal functions . Additionally, L-Kynurenine has been shown to:

- Increase the activity of ethoxyresorufin-O-deethylase (EROD) in liver cells, indicating its role in metabolic processes .

- Decrease intracellular NAD+ concentrations while increasing lactate dehydrogenase (LDH) activity in human astrocytes and neurons, suggesting potential implications for energy metabolism and cell viability .

Biological Activity and Health Implications

This compound has been studied for its effects on various health conditions:

- Neuroprotection : Research indicates that L-Kynurenine may enhance antioxidant defenses by increasing glutathione levels and the activity of antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx) . This suggests its potential utility in neurodegenerative disorders.

- Inflammation : The compound has been associated with modulating inflammatory responses. For instance, it can reduce lung injury in models of chronic granulomatous disease by influencing immune cell activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neurodegenerative Diseases : In models of Alzheimer's disease, elevated levels of kynurenines have been linked to cognitive decline. Restoring balance in tryptophan metabolism has shown promise in alleviating symptoms .

- Chronic Granulomatous Disease : In a study involving mice with chronic granulomatous disease, L-Kynurenine was found to reduce lung injury induced by A. fumigatus infection .

- Immune Modulation : Elevated indoleamine 2,3-dioxygenase (IDO) activity leading to increased kynurenine production has been observed in patients with chronic graft-versus-host disease (cGVHD), suggesting that targeting this pathway may offer therapeutic benefits .

Data Table: Biological Effects of Kynurenine Metabolites

| Metabolite | Mechanism of Action | Health Implications |

|---|---|---|

| Kynurenic Acid | NMDA receptor antagonist | Neuroprotection |

| 3-Hydroxykynurenine | Redox-active; neurotoxic | Neurodegeneration |

| Quinolinic Acid | NMDA receptor agonist | Potential neurotoxicity |

| L-Kynurenine | AhR agonist; modulates inflammation | Immune response modulation |

Q & A

Q. How can researchers verify the isotopic purity of L-Kynurenine-d4-1 in experimental setups?

Isotopic purity is critical for reproducibility. Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and ratio of deuterium atoms. The CAS number (194546-33-3) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])C(=O)CC@@HN)N)[2H])[2H]) provide structural identifiers for validation .

Q. What are the optimal storage conditions for this compound to maintain stability in long-term studies?

Store as a powder at -20°C for up to 3 years or 4°C for 2 years. For dissolved samples, use -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should this compound be solubilized for in vitro assays?

Test solubility in dimethyl sulfoxide (DMSO) first. If unsuccessful, use alternative solvents like water, ethanol, or dimethylformamide (DMF) with minimal solvent volumes to avoid sample loss. Pre-solubility testing via spectrophotometry is recommended to confirm stability .

Q. What safety precautions are required when handling this compound in laboratory settings?

While the substance is not classified as hazardous under GHS standards, standard laboratory safety protocols (e.g., gloves, lab coats, and fume hoods) should be followed. Refer to safety data sheets (SDS) for emergency contact information and handling guidelines .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

Deuteration alters metabolic stability by reducing hepatic clearance due to the kinetic isotope effect (KIE). This prolongs the half-life and modifies metabolite formation pathways, which must be quantified using LC-MS/MS in plasma and tissue samples .

Q. What experimental design considerations are critical when using this compound as a tracer in metabolic flux analysis?

- Dose calibration : Ensure isotopic enrichment does not exceed 5% to avoid perturbing endogenous pathways.

- Control groups : Include non-deuterated L-Kynurenine to isolate isotope-specific effects.

- Sampling intervals : Collect time-point data to capture dynamic metabolic changes, particularly in tryptophan-kynurenine pathway studies .

Q. How can researchers resolve contradictory data in studies investigating this compound's role in aryl hydrocarbon receptor (AhR) activation?

- Methodological validation : Confirm AhR binding via competitive assays (e.g., luciferase reporter gene assays) with known agonists/antagonists.

- Contextual factors : Account for cell-type-specific receptor expression and co-factor availability.

- Data triangulation : Combine in vitro (e.g., hepatocyte models) and in vivo (e.g., knockout mice) data to validate mechanisms .

Q. What strategies optimize the detection of this compound in complex biological matrices using LC-MS?

- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.

- Ionization mode : Employ electrospray ionization (ESI) in positive ion mode with m/z transitions targeting 212.109 (exact mass).

- Matrix effects : Normalize with deuterated internal standards (e.g., L-Kynurenine-d7) to mitigate ion suppression .

Q. How should researchers design dose-response studies to evaluate this compound's neurotoxic effects in neuronal cell cultures?

- Concentration range : Test 0.1–100 µM, based on reported IC50 values for kynurenine pathway metabolites.

- Endpoint selection : Measure reactive oxygen species (ROS), mitochondrial membrane potential, and caspase-3 activation.

- Temporal analysis : Include 24-, 48-, and 72-hour exposures to assess cumulative toxicity .

Q. What statistical approaches are recommended for analyzing high-throughput metabolomics data involving this compound?

- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters.

- Pathway enrichment : Use tools like MetaboAnalyst to map kynurenine pathway perturbations.

- False discovery rate (FDR) correction : Adjust p-values using Benjamini-Hochberg methods to account for multiple comparisons .

Methodological Notes

- Referencing standards : Cross-validate findings with the PubChem CID (132209605) and CAS numbers (194546-33-3 for this compound; 2922-83-0 for the non-deuterated form) .

- Ethical compliance : Obtain institutional review board (IRB) approval for in vivo studies, adhering to FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for research question formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.